2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile
CAS No.: 870238-67-8
Cat. No.: VC3050593
Molecular Formula: C13H15BFNO2
Molecular Weight: 247.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 870238-67-8 |
|---|---|
| Molecular Formula | C13H15BFNO2 |
| Molecular Weight | 247.07 g/mol |
| IUPAC Name | 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
| Standard InChI | InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)11(15)7-10/h5-7H,1-4H3 |
| Standard InChI Key | DMJGKVYFBOCENL-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)F |
Introduction
Chemical Identity and Properties
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is characterized by specific chemical identifiers and physical properties that determine its behavior in chemical reactions and applications. This compound is registered with CAS number 870238-67-8 and possesses the molecular formula C₁₃H₁₅BFNO₂, corresponding to a molecular weight of 247.07 g/mol . The structure contains a benzene ring substituted with three key functional groups: a fluorine atom at the ortho position (C-2), a nitrile group (CN) at the para position (C-4), and a pinacol boronate ester group at the meta position (C-4).
The presence of the pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is particularly significant as it provides a protected form of boronic acid that offers enhanced stability while maintaining reactivity in coupling reactions. The compound is also known by several synonyms in chemical databases and literature, including 4-Cyano-3-fluorophenylboronate ester, 4-Cyano-3-fluorophenylboronic acid pinacol ester, and 2-(4-Cyano-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Physical and Chemical Characteristics
The compound typically appears as a white solid at room temperature and demonstrates solubility characteristics consistent with its molecular structure. The presence of the lipophilic pinacol boronate group enhances solubility in common organic solvents like dichloromethane, chloroform, tetrahydrofuran, and dimethyl sulfoxide, while the compound shows limited solubility in water and highly polar solvents.
Table 1: Physical and Chemical Properties of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
| Property | Value |
|---|---|
| CAS Number | 870238-67-8 |
| Molecular Formula | C₁₃H₁₅BFNO₂ |
| Molecular Weight | 247.07 g/mol |
| Physical State | White solid |
| Melting Point | Data not available in search results |
| MDL Number | MFCD16996321 |
Synthesis Methods
The synthesis of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is typically accomplished through palladium-catalyzed borylation reactions, with the most common approach utilizing Miyaura borylation conditions. According to the documented synthetic route, the compound is prepared from 4-bromo-2-fluorobenzonitrile and bis(pinacolato)diboron through a cross-coupling reaction .
Palladium-Catalyzed Borylation
The primary synthetic pathway involves the reaction of 4-bromo-2-fluorobenzonitrile with bis(pinacolato)diboron using palladium(II) [1,1'-bis(diphenylphosphanyl)ferrocene] dichloride (Pd(dppf)Cl₂) as a catalyst and potassium acetate as a base. The reaction is typically conducted in a mixed solvent system of dimethyl sulfoxide (DMSO) and 1,4-dioxane at an elevated temperature of 105°C under an inert nitrogen atmosphere .
The documented procedure describes combining 4-bromo-2-fluorobenzonitrile (1.0 g, 5.0 mmol), 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane) (1.3 g, 5.0 mmol), potassium acetate (5.9 g, 20.0 mmol), and Pd(dppf)Cl₂ (2.0 g, 1.0 mmol) in a mixture of DMSO (50 mL) and 1,4-dioxane (10 mL). The reaction mixture is heated at 105°C under nitrogen for 3 hours, followed by dilution with ethyl acetate and aqueous workup. The product is purified by column chromatography using petroleum ether/ethyl acetate as the eluent, yielding the title compound as a white solid with an impressive 89% yield .
Reaction Scheme
The synthesis can be represented by the following reaction:
4-Bromo-2-fluorobenzonitrile + Bis(pinacolato)diboron → 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
This transformation represents a classical example of a transition metal-catalyzed borylation reaction, demonstrating the utility of palladium catalysis in forming carbon-boron bonds.
Structural Comparison with Related Compounds
The chemical landscape includes several structurally related compounds that differ from 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in substitution pattern or functional groups. Comparing these compounds provides insight into the structural diversity of this chemical class and the potential influence of substitution patterns on chemical properties and applications.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
This positional isomer differs in the location of the boronate ester group, which is at the 5-position rather than the 4-position. While structurally similar, this subtle difference in substitution pattern can influence reactivity, physical properties, and behavior in synthetic applications .
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
This related compound contains a carboxylic acid group in place of the nitrile functionality. The different functional group significantly alters the chemical properties, with the carboxylic acid introducing hydrogen bond donor capability and different reactivity patterns compared to the nitrile group .
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzonitrile
This analog incorporates a trifluoromethyl group instead of a single fluorine atom, resulting in different electronic properties and potentially altered reactivity. The presence of a CF₃ group typically enhances lipophilicity and metabolic stability in pharmaceutical applications .
Table 2: Structural Comparison of Related Boronate Ester Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | C₁₃H₁₅BFNO₂ | 247.07 | Reference compound |
| 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | C₁₃H₁₅BFNO₂ | 247.07 | Boronate at 5-position instead of 4-position |
| 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | C₁₃H₁₆BFO₄ | 266.07 | Carboxylic acid instead of nitrile group |
| 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzonitrile | C₁₄H₁₅BF₃NO₂ | 297.08 | CF₃ group instead of single F atom |
Reaction Mechanisms
The most significant reaction involving 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is its synthesis via palladium-catalyzed borylation. Understanding the mechanism of this transformation provides insight into the formation of this compound and its potential reactivity in subsequent transformations.
Mechanism of Palladium-Catalyzed Borylation
The mechanism of the Miyaura borylation reaction typically involves several key steps:
-
Oxidative addition of the palladium catalyst to the aryl halide (4-bromo-2-fluorobenzonitrile)
-
Transmetalation with bis(pinacolato)diboron, facilitated by the base (potassium acetate)
-
Reductive elimination to form the carbon-boron bond and regenerate the palladium catalyst
This catalytic cycle enables the efficient conversion of aryl halides to the corresponding boronate esters under relatively mild conditions, making it a preferred method for the preparation of compounds like 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile .
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